

Preclinical Profile of 3BP-3940: A FAP-Targeted Theranostic Agent

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Compound of Interest		
Compound Name:	3BP-3940	
Cat. No.:	B12381526	Get Quote

Disclaimer: Publicly available preclinical data on the direct anti-proliferative or cytotoxic efficacy of **3BP-3940**, such as IC50 values from in vitro studies or quantitative tumor growth inhibition from in vivo models, is limited. The following technical guide summarizes the available preclinical and manufacturing data for **3BP-3940**, focusing on its development as a theranostic agent for targeting Fibroblast Activation Protein (FAP).

Introduction

3BP-3940 is a highly potent and selective peptide inhibitor targeting Fibroblast Activation Protein (FAP), a cell surface protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous solid cancers.[1] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. **3BP-3940** can be chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications, embodying the "theranostic" paradigm of simultaneous diagnosis and treatment.[1]

Mechanism of Action

The therapeutic and diagnostic efficacy of **3BP-3940** is predicated on its ability to specifically bind to FAP on CAFs.

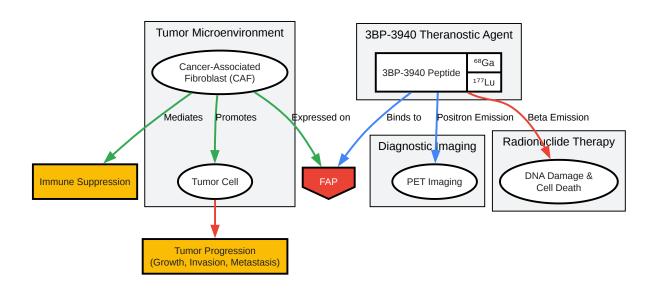
Diagnostic (⁶⁸Ga-3BP-3940): When labeled with ⁶⁸Ga, a positron-emitting radionuclide, 3BP-3940 allows for the non-invasive visualization of FAP-expressing tumors throughout the body



using PET imaging. The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner to generate a three-dimensional image of tracer distribution.

• Therapeutic (177Lu-3BP-3940): Labeled with 177Lu, a beta- and gamma-emitting radionuclide, 3BP-3940 delivers a localized cytotoxic radiation dose to FAP-expressing cells and the surrounding tumor microenvironment. The beta particles emitted by 177Lu have a short tissue penetration range, leading to DNA damage and cell death in the targeted cancer cells while minimizing damage to healthy tissues. The co-emitted gamma photons can be used for single-photon emission computed tomography (SPECT) to monitor the biodistribution of the therapeutic agent.

CAFs, and by extension FAP, are implicated in promoting tumor growth, invasion, metastasis, and immunosuppression through various signaling pathways, including the STAT3-CCL2 signaling axis.[2] By targeting FAP, **3BP-3940**-based radioligand therapy aims to disrupt the tumor-promoting functions of the stroma.



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FAP-Targeted Theranostic Mechanism of 3BP-3940.

Data Presentation



Table 1: Automated Radiosynthesis Parameters and

Quality Control for ⁶⁸Ga-3BP-3940 **Parameter** Value Reference Radiolabeling **Precursor Amount** 50 μg Greifenstein et al., 2023 Buffer 0.7 M Sodium Acetate (pH 5.5) Greifenstein et al., 2023 85°C Greifenstein et al., 2023 **Reaction Temperature** Reaction Time 20 minutes Greifenstein et al., 2023 **Quality Control** Radiochemical Purity (RCP) Greifenstein et al., 2023 ≥97% Mean RCP (Routine 97.7 ± 0.9% Greifenstein et al., 2023 Production, n=25) Radiochemical Yield (RCY), ≥90% Greifenstein et al., 2023 decay-corrected Mean RCY (Validation, n=3) $94.8 \pm 4.5\%$ Greifenstein et al., 2023 Molar Activity 9 - 29 MBq/nmol Greifenstein et al., 2023

Table 2: Automated Radiosynthesis Parameters and Quality Control for ¹⁷⁷Lu-3BP-3940



Parameter	Value	Reference	
Radiolabeling			
Precursor Amount	- 37-50 μg/GBq	Greifenstein et al., 2023	
Buffer	0.1 M Ascorbic Acid with Gentisic Acid (pH 4.5)	MedChemExpress	
Reaction Temperature	85°C	MedChemExpress	
Reaction Time	30 minutes	MedChemExpress	
Quality Control			
Mean RCP (Routine Production, n=14)	96.8 ± 1.2%	Greifenstein et al., 2023	
Mean RCY (Routine Production, n=14)	91.5 ± 9.1%	Greifenstein et al., 2023	
Starting Activity Range	5.7 - 35 GBq	Greifenstein et al., 2023	

Table 3: In Vitro Stability of Radiolabeled 3BP-3940

Compound	Medium	Incubation Time	Stability	Reference
⁶⁸ Ga-3BP-3940	Human Serum	2 hours	>90%	MedChemExpres s
⁶⁸ Ga-3BP-3940	Saline	2 hours	>90%	MedChemExpres s
¹⁷⁷ Lu-3BP-3940	Human Serum	Two half-lives of ¹⁷⁷ Lu	>90%	MedChemExpres s
¹⁷⁷ Lu-3BP-3940	Saline	Two half-lives of	>90%	MedChemExpres s

Experimental Protocols Automated Synthesis of [68Ga]Ga-3BP-3940



The radiosynthesis of [68Ga]Ga-**3BP-3940** was performed in an automated process utilizing a cassette-based module. The process was optimized to achieve high radiochemical yields and purity.

- Elution: ⁶⁸Ge/⁶⁸Ga generator was eluted with 0.1 M HCl.
- Trapping: The eluate containing ⁶⁸GaCl₃ was passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.
- Elution of ⁶⁸Ga: The trapped ⁶⁸Ga³⁺ was eluted from the cartridge into a reaction vessel.
- Radiolabeling: 50 μg of the 3BP-3940 precursor in a sodium acetate buffer (0.7 M, pH 5.5)
 was added to the reaction vessel. The mixture was heated to 85°C for 20 minutes.
- Purification: The reaction mixture was passed through a C18 cartridge to trap the labeled peptide, while unreacted ⁶⁸Ga and other hydrophilic impurities were washed away.
- Formulation: The purified [68Ga]Ga-**3BP-3940** was eluted from the C18 cartridge with an ethanol/water mixture and formulated in a saline solution for injection.
- Quality Control: The final product was analyzed by radio-HPLC and radio-TLC to determine radiochemical purity.



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Automated Synthesis Workflow for [68Ga]Ga-3BP-3940.

Automated Synthesis of [177Lu]Lu-3BP-3940

The synthesis of the therapeutic counterpart, [177Lu]Lu-**3BP-3940**, followed a similar automated process.

Precursor Preparation: A solution of 3BP-3940 precursor (37-50 μg per GBq of ¹⁷⁷Lu) was prepared.



- Radiolabeling: The precursor was mixed with ¹⁷⁷LuCl₃ in an ascorbic acid buffer containing gentisic acid (pH 4.5). The reaction mixture was heated at 85°C for 30 minutes.
- Purification: The reaction mixture was purified using a solid-phase extraction cartridge to remove unchelated ¹⁷⁷Lu.
- Formulation: The purified [177Lu]Lu-**3BP-3940** was formulated in a sterile solution suitable for intravenous administration.
- Quality Control: Radiochemical purity was assessed by radio-HPLC. Other quality control
 measures included visual inspection, pH measurement, and sterility testing.

First-in-Human Experience

A first-in-human study provided initial insights into the clinical utility of 3BP-3940.

- Diagnostic Imaging: A patient with pancreatic adenocarcinoma received 150 MBq of [68Ga]Ga-3BP-3940 (17 μg of peptide). PET/CT imaging performed 60 minutes post-injection showed intense accumulation in the primary tumor and liver metastases.
- Therapeutic Application: The same patient was administered 9.7 GBq of [¹⁷⁷Lu]Lu-3BP-3940 (388 μg of peptide). SPECT/CT imaging at 15.3 hours post-injection confirmed prolonged retention of the therapeutic agent in the tumor lesions. No adverse or clinically detectable pharmacologic effects were observed.

Conclusion

The available preclinical data for **3BP-3940** strongly support its development as a FAP-targeted theranostic agent. The automated radiosynthesis processes for both the diagnostic (⁶⁸Ga-labeled) and therapeutic (¹⁷⁷Lu-labeled) forms are robust, yielding products with high radiochemical purity and stability. While quantitative preclinical efficacy studies are not extensively reported in the public domain, the high target affinity and favorable retention characteristics observed in the first-in-human use case are promising indicators of its potential clinical utility in a variety of FAP-positive solid tumors. Further clinical investigations are warranted to fully elucidate the efficacy and safety profile of this novel theranostic pair.



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